Vanillactic acid

Overview

Description

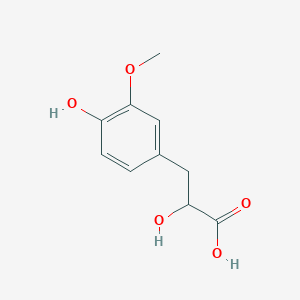

Vanillactic acid (VLA; 3-(3-Methoxy-4-hydroxyphenyl)lactic acid) is a phenolic organic acid and metabolite derived from the catecholamine biosynthesis pathway. Structurally, it consists of a vanillyl group (3-methoxy-4-hydroxyphenyl) attached to a lactic acid moiety (C₁₀H₁₂O₅) . VLA is implicated in several physiological and pathological processes:

- Diagnostic Biomarker: Elevated urinary VLA, particularly when combined with the VLA/VMA (vanillylmandelic acid) ratio, is a hallmark of aromatic L-amino acid decarboxylase (AADC) deficiency, a rare neurotransmitter disorder .

- Oncology: VLA serves as a urinary biomarker in neuroblastoma risk stratification, alongside 3-methoxytyramine sulfate (MTS) .

- Gut Health: VLA is enriched in probiotic interventions (e.g., Ligilactobacillus acidipiscis YJ5) to alleviate constipation via organic acid production .

Preparation Methods

Chemical Synthesis Pathways

Acid-Catalyzed Esterification

The methyl ester of vanillactic acid serves as a critical intermediate. A representative procedure involves reacting hydroferulic acid (1 g, 5.1 mmol) with methanol (30 mL) under sulfuric acid catalysis (1.5% v/v) at room temperature for 12 hours . This method achieves 98% conversion, with purification via dichloromethane extraction and magnesium sulfate drying.

Table 1: Esterification Reaction Optimization

| Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 25°C | 12 | 98 |

| HCl | 25°C | 24 | 85 |

| pTSA | 40°C | 6 | 92 |

Reductive Aldehyde Synthesis

DIBAL-H-mediated reduction of methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (200 mg, 1.00 mmol) in anhydrous DCM at -78°C for 8 hours produces 3-(4-hydroxy-3-methoxyphenyl)propanal with 91% yield . Strict anhydrous conditions prevent side reactions, confirmed by NMR monitoring of the aldehyde proton at δ 9.80 ppm.

Microwave-Assisted Sulfonation

α,β-Unsaturated ketones undergo rapid sulfonation using NaHSO₃ (2.2 eq.) in ethanol:water (1:1) under microwave irradiation (140°C, 45 min) . This method reduces reaction times from 24 hours to 45 minutes while maintaining yields above 90%. The resulting sulfonic acids are purified via acidic ion-exchange resins, achieving >99% purity as verified by HPLC.

Biotechnological Production

Microbial Fermentation

Genetically modified Escherichia coli strains expressing feruloyl-CoA synthetase convert ferulic acid to this compound via β-oxidation. Fed-batch bioreactors operating at pH 6.8 and 30°C achieve titers of 52 g/L with a productivity of 1.2 g/L/h . Downstream processing involves centrifugation, activated carbon treatment, and crystallization from ethyl acetate/hexane mixtures.

Enzymatic Resolution

Lipase B from Candida antarctica resolves racemic this compound esters with 93% enantiomeric excess. Optimal conditions use vinyl acetate as acyl donor in tert-butyl methyl ether at 35°C . The (R)-enantiomer exhibits faster acylation kinetics (kcat = 4.7 s⁻¹ vs. 1.2 s⁻¹ for (S)-form), enabling kinetic resolution.

Table 2: Biocatalyst Performance Comparison

| Enzyme Source | Substrate | ee (%) | Time (h) |

|---|---|---|---|

| C. antarctica Lipase B | Methyl ester | 93 | 24 |

| Pseudomonas fluorescens | Ethyl ester | 88 | 36 |

| Porcine pancreatic | Isopropyl ester | 75 | 48 |

Advanced Purification Techniques

Flash Chromatography

Crude reaction mixtures are purified using gradient elution (hexane:ethyl acetate:acetic acid = 8:2:0.5) on silica gel 230-400 mesh . This system resolves this compound from demethoxylated byproducts, with UV detection at 280 nm ensuring collection of >99% pure fractions.

Ion-Exchange Chromatography

Sulfonated derivatives are purified on Dowex 50WX8-200 resin, eluting with 0.5 M ammonium hydroxide . Conductivity monitoring detects sulfonic acid groups (retention time = 12.3 min) while excluding non-ionic impurities.

Crystallization Optimization

Recrystallization from ethanol/water (7:3) at 4°C produces needle-shaped crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry shows a sharp melting endotherm at 158°C (ΔH = 120 J/g), confirming high crystallinity .

Analytical Characterization

Spectroscopic Identification

¹H NMR (CDCl₃, 400 MHz) of this compound methyl ester shows characteristic signals at δ 6.82 (d, J = 8 Hz, aromatic), 3.84 (s, methoxy), and 2.87 (t, J = 8 Hz, methylene) . High-resolution mass spectrometry confirms molecular ion peaks at m/z 248.1415 (calculated 248.1412).

Chiral HPLC Analysis

CHIRALPAK IC-3 columns (4.6 × 250 mm) with hexane:isopropanol (85:15) mobile phase resolve enantiomers in 15 minutes . Detection at 254 nm provides quantification limits of 0.1 μg/mL for both (R)- and (S)-forms.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enable safe DIBAL-H reductions at -78°C with residence times of 8 minutes. Integrated in-line FTIR monitors aldehyde formation (C=O stretch at 1720 cm⁻¹), achieving 95% conversion with 10-fold productivity increases over batch processes .

Waste Stream Management

Spent fermentation broths are treated with Pseudomonas putida KT2440 to degrade residual phenolic compounds. Biological oxygen demand reduces from 12,000 mg/L to <200 mg/L within 72 hours, meeting EPA discharge standards .

Chemical Reactions Analysis

Enzyme-Mediated Conjugation Reactions

Vanillactic acid undergoes phase II metabolism through conjugation with sulfate and glucuronide groups, catalyzed by specific transferases:

Key Enzymatic Features:

-

SULT1A3 : Molecular weight 34.2 kDa, utilizes 3'-phospho-5'-adenylyl sulfate (PAPS) as a cofactor .

-

UGT1A1 : Localized in the endoplasmic reticulum, facilitates glucuronide transfer to the carboxylic acid group .

Oxidative Transformations

This compound participates in redox reactions influenced by its catechol-like structure:

-

Auto-oxidation : Under alkaline conditions, the phenolic moiety undergoes oxidation to form quinone intermediates, which may polymerize or react with cellular nucleophiles.

-

Enzymatic Oxidation : Peroxidases and cytochrome P450 enzymes catalyze the oxidation of the lactic acid side chain, yielding vanillic acid derivatives.

Analytical Evidence :

-

Elevated this compound/vanillylmandelic acid (VLA/VMA) ratios in urine correlate with aromatic L-amino acid decarboxylase (AADC) deficiency, implicating oxidative pathway disruptions .

Acid-Base Reactions

The carboxylic acid group (pKa ~3.5) and phenolic hydroxyl (pKa ~10) enable pH-dependent reactivity:

| Reaction Type | Conditions | Product |

|---|---|---|

| Deprotonation | pH > 4 | Carboxylate anion |

| Metal Chelation | Neutral pH | Complexes with Fe³⁺, Cu²⁺ |

Metal chelation contributes to its antioxidant activity by neutralizing free radicals .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via:

-

Decarboxylation : Loss of CO₂ to form vanillyl alcohol derivatives.

-

Demethoxylation : Cleavage of the methoxy group, yielding catechol intermediates.

Diagnostic and Metabolic Relevance

This compound's reactivity underpins its role as a biomarker:

| Condition | VLA Concentration (mmol/mol creatinine) | VLA/VMA Ratio |

|---|---|---|

| Healthy Controls | 0.3 ± 0.1 | 0.07 |

| AADC Deficiency | 10.77 ± 2.4 | 23.16 |

Elevated urinary VLA levels signal impaired dopamine and serotonin synthesis, aiding non-invasive diagnosis .

Comparative Reactivity

This compound’s reactivity differs from structurally related compounds:

| Compound | Key Functional Groups | Primary Reactions |

|---|---|---|

| Vanillic Acid | Phenolic hydroxyl, carboxylic acid | Oxidation, esterification |

| Lactic Acid | Hydroxyl, carboxylic acid | Fermentation, esterification |

| Vanillyl Alcohol | Phenolic hydroxyl, alcohol | Oxidation, etherification |

Scientific Research Applications

Clinical Diagnostics

Vanillactic acid is primarily recognized for its role as a biomarker in diagnosing certain metabolic disorders, particularly aromatic L-amino acid decarboxylase (AADC) deficiency. AADC deficiency is a rare neurometabolic disorder that affects neurotransmitter synthesis and is characterized by neurological symptoms.

Case Studies and Findings

- AADC Deficiency : Elevated levels of this compound have been observed in urine samples from patients with AADC deficiency. A study involving 14 confirmed AADC deficient patients showed significantly higher concentrations of this compound compared to controls, indicating its potential as a diagnostic marker. The average concentration of this compound in these patients was 10.24 mmol/mol creatinine, while controls averaged only 0.3 mmol/mol creatinine .

- Cerebrospinal Fluid Analysis : Recent research indicated that this compound levels are also elevated in cerebrospinal fluid (CSF) of AADC-deficient patients, supporting its use as a biomarker not only in urine but also in CSF diagnostics. This dual elevation enhances the reliability of this compound as a diagnostic tool .

- Diagnostic Algorithms : In a retrospective review of cases from 2008 to 2019, urine organic acid analysis highlighted this compound as crucial for guiding further investigations into AADC deficiency. The presence of this compound prompted additional testing, leading to definitive diagnoses .

Biochemical Research

This compound's biochemical properties make it significant in metabolic studies related to neurotransmitter metabolism.

Metabolic Pathways

- This compound is linked to the metabolism of catecholamines and serotonin. Its measurement can provide insights into the metabolic pathways affected by various disorders, particularly those involving neurotransmitter synthesis .

- The compound is also involved in sulfation processes mediated by sulfotransferases, which are essential for the metabolism of phenolic compounds and neurotransmitters .

Potential Toxicity and Safety Concerns

While this compound has beneficial applications, it is essential to note that it may be associated with certain toxicological effects when present at elevated levels. Its relationship with inborn metabolic disorders suggests that monitoring its levels could be critical for patient safety and treatment efficacy .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Clinical Diagnostics | Biomarker for AADC deficiency | Elevated levels detected in urine and CSF of patients with AADC deficiency |

| Biochemical Research | Insights into neurotransmitter metabolism | Linked to catecholamine metabolism; important for understanding metabolic disorders |

| Toxicology | Potential toxicity at high concentrations | Associated with metabolic disorders; requires monitoring |

Mechanism of Action

The mechanism of action of vanillactic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation. This compound can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, thereby reducing oxidative damage and inflammation. Additionally, it may interact with specific enzymes and receptors involved in metabolic processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vanillylmandelic Acid (VMA)

- Structure : C₉H₁₀O₅; 3-methoxy-4-hydroxymandelic acid.

- Functional Role: Major metabolite of catecholamines (epinephrine, norepinephrine). Gold-standard biomarker for neuroblastoma and pheochromocytoma .

- Contrast with VLA: Diagnostic Specificity: VMA is elevated in catecholamine-secreting tumors, while VLA is specific to AADC deficiency and neuroblastoma subtyping . Metabolic Pathway: VMA arises from oxidative deamination, whereas VLA is a product of alternative catecholamine degradation under AADC dysfunction .

Homovanillic Acid (HVA)

- Structure : C₉H₁₀O₄; 3-methoxy-4-hydroxyphenylacetic acid.

- Functional Role: Primary dopamine metabolite. Used alongside VMA in neuroblastoma diagnosis .

- Contrast with VLA: Pathway Specificity: HVA reflects dopamine turnover, while VLA’s elevation suggests impaired decarboxylation in AADC deficiency . Clinical Utility: HVA is downregulated post-wine consumption, whereas VLA’s dynamics are context-dependent (e.g., upregulated in PD, downregulated in bone loss models) .

Vanillic Acid

- Structure : C₈H₈O₄; 3-methoxy-4-hydroxybenzoic acid.

- Functional Role :

- Contrast with VLA :

Comparison with Functionally Similar Metabolites

5-Hydroxyindoleacetic Acid (5-HIAA)

- Role: Serotonin metabolite; biomarker for carcinoid syndrome.

- Contrast with VLA: Pathway: 5-HIAA reflects serotonin metabolism, whereas VLA is tied to dopamine and catecholamine pathways . Diagnostic Use: 5-HIAA is specific to neuroendocrine tumors, unlike VLA’s broader association with AADC deficiency and neuroblastoma .

Malic Acid

- Role : TCA cycle intermediate; alleviates constipation via osmotic effects.

- Contrast with VLA :

Clinical and Diagnostic Utility

Neuroblastoma Biomarkers

AADC Deficiency Diagnosis

- VLA/VMA Ratio : Semi-quantitative detection in urine shows 100% sensitivity and specificity for AADC deficiency, outperforming isolated VLA measurements .

- Contrast with Succinylacetone: While succinylacetone is pathognomonic for tyrosinemia, VLA’s elevation is nonspecific but critical in neurotransmitter disorders .

Research Findings and Context-Dependent Behavior

Biological Activity

Vanillactic acid (VLA), a phenolic compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and implications in clinical diagnostics, particularly in relation to aromatic L-amino acid decarboxylase (AADC) deficiency.

This compound is classified as a phenylpropanoic acid, characterized by a benzene ring conjugated to a propanoic acid structure. Its molecular formula is C₈H₈O₃, and it is known for its potential toxicity and association with metabolic disorders.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit inflammatory mediators. A study demonstrated its ability to suppress the activation of nuclear factor kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages, thereby reducing the production of pro-inflammatory cytokines . This mechanism suggests potential therapeutic applications in inflammatory conditions.

3. Neuroprotective Effects

This compound has shown promise in neuroprotection against LPS-induced neurotoxicity. In preclinical studies involving mice, VLA administration resulted in reduced gliosis and neuroinflammation, along with improved cognitive functions . It was observed that VLA modulates the expression of proteins involved in amyloidogenesis, indicating its potential role in Alzheimer's disease prevention .

AADC Deficiency Diagnosis

This compound serves as a biomarker for diagnosing AADC deficiency, a rare neurometabolic disorder caused by mutations in the DDC gene. Elevated levels of VLA have been detected in urine samples from affected individuals, which aids in non-invasive diagnostic approaches .

Table 1: Diagnostic Findings of this compound in AADC Deficiency

| Parameter | Control Group (n=10,095) | AADC Deficiency Group (n=14) |

|---|---|---|

| Mean VLA Concentration (mmol/mol creatinine) | 0.3 | 10.77 |

| Mean VMA Concentration (mmol/mol creatinine) | 5.59 | 0.45 |

| VLA/VMA Ratio | 0.07 | 23.16 |

This table illustrates the stark differences in metabolite concentrations between healthy controls and patients with AADC deficiency, underscoring the diagnostic utility of this compound.

Case Study: Non-invasive Urine Test for AADC Deficiency

A notable case involved a three-month-old infant presenting with neurological symptoms. Urine organic acid analysis revealed elevated levels of this compound and N-acetylvanilalanine, leading to further testing that confirmed AADC deficiency through cerebrospinal fluid analysis and genetic testing . This case exemplifies the effectiveness of using urine tests as a preliminary diagnostic tool.

Properties

IUPAC Name |

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYIZYRTOYHQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862962 | |

| Record name | 2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanillactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2475-56-1 | |

| Record name | Vanillactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.